3-(Ethylthio)-1-butanol
Description
3-(Ethylthio)-1-butanol is a sulfur-containing alcohol with the molecular formula C₆H₁₄OS. Its structure features an ethylthio (-S-CH₂CH₃) group at the third carbon of a 1-butanol backbone. This compound is of interest in organic synthesis and flavor chemistry due to its thioether functional group, which can influence volatility, solubility, and aroma profiles.
Properties
CAS No. |
117013-33-9 |
|---|---|
Molecular Formula |
C6H14OS |
Molecular Weight |
134.24 g/mol |
IUPAC Name |
3-ethylsulfanylbutan-1-ol |
InChI |
InChI=1S/C6H14OS/c1-3-8-6(2)4-5-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
RNFXBUGJWZOUJT-UHFFFAOYSA-N |
SMILES |
CCSC(C)CCO |
Canonical SMILES |
CCSC(C)CCO |
boiling_point |
79.00 to 81.00 °C. @ 1.00 mm Hg |
density |
0.941-0.947 |
physical_description |
Pale yellow to colourless liquid; Cooked brown roasted nutty aroma |
solubility |
Insoluble in water; slightly soluble in heptane and triacetin Slightly soluble (in ethanol) |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Variations in 1-Butanol Derivatives
The table below compares 3-(Ethylthio)-1-butanol with structurally related 1-butanol derivatives, highlighting substituent effects:
Key Observations:
- This likely increases boiling point and solubility in polar solvents relative to 3-methyl-1-butanol.
- Its synthesis may require specialized thiol-alkylation reactions, as seen in ethylthio-containing intermediates (e.g., Scheme 6 in ).
- Flavor Contributions: 3-(Ethylthio)propanal, a related aldehyde, is linked to coffee flavor profiles in specific blends (BC2, BC4) . By analogy, this compound may contribute sulfurous, savory notes but with reduced volatility due to its alcohol group.
Physicochemical and Regulatory Profiles
- Volatility: Ethylthio groups reduce volatility compared to methyl groups but increase it relative to methoxy derivatives. For instance, 3-methyl-1-butanol (bp: 131°C) is less volatile than 3-methoxy-3-methyl-1-butanol (bp: ~160°C, estimated). This compound likely falls between these ranges.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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